molecular formula C9H16N2OS B135545 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine CAS No. 66356-54-5

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine

Cat. No. B135545
CAS RN: 66356-54-5
M. Wt: 200.3 g/mol
InChI Key: JRQYKULIUYUIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” is a chemical compound that is related to Ranitidine . It is also known as “Ranitidine Related Compound A” and has a molecular formula of C10H18N2OS.1/2C4H4O4 .


Molecular Structure Analysis

The molecular weight of “5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” is 272.36 . The molecular formula is C10H18N2OS.1/2C4H4O4 .

Scientific Research Applications

Allergic Contact Sensitivity

Allergic contact sensitivity to this chemical compound, used as a diamino intermediate in the synthesis of Ranitidine®, was reported in an industrial chemist. This instance highlights the compound's potential allergenic properties in industrial settings (Rycroft, 1983).

Ranitidine Manufacturing

In the manufacturing process of Ranitidine HCl, a commonly used H2 antagonist for peptic ulcer treatment, this compound emerges as an intermediate. Its exposure was linked to a potent skin sensitizer effect, highlighting occupational health concerns (Goh & Ng, 1984).

Stereoselective Synthesis

A stereoselective synthesis of β-methyltryptophan methyl ester involved the reaction of α-methyl-N-(1-Methylethyl)-1H-indole-3-methanamine with the compound, demonstrating its utility in complex organic syntheses (Behforouz et al., 1988).

Catalytic Transformations

The compound was used in catalytic transformations of furan amines, showing its potential in chemical synthesis processes (Bel'skii et al., 1970).

Diels-Alder Reaction

The compound was involved in Diels−Alder cycloaddition reactions to afford polysubstituted anilines, highlighting its role in facilitating complex organic reactions (Padwa et al., 1997).

Biological Activity Studies

Studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, related to the compound, revealed significant biological activities against cancer cell lines and bacteria, suggesting its potential in medical research (Phutdhawong et al., 2019).

Chemical Switch in Maillard Reaction

A study on the Maillard reaction highlighted the role of furanic compounds in forming colored products, underlining the compound's potential in food chemistry (Hofmann, 1998).

Synthesis of Novel Tetrahydroisoquinolinones

The compound was used in the synthesis of novel trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, showing its application in medicinal chemistry (Kandinska et al., 2006).

Methanogenic Cofactors Synthesis

In the total synthesis of methanogenic cofactors, the compound played a role, underlining its significance in biochemistry and microbiology (Sullins et al., 1993).

Eco-Friendly Corrosion Inhibitor

Amino acid compounds related to 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine have been studied as eco-friendly corrosion inhibitors for steel, highlighting its potential in industrial applications (Yadav et al., 2015).

DNA Methylation Studies

The compound's derivative, 5-hydroxymethylcytosine, has been studied in the context of DNA methylation, a crucial epigenetic mark, offering insights into genetic regulation and development (Tahiliani et al., 2009).

Safety And Hazards

The safety data sheet for “5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-11-6-8-2-3-9(12-8)7-13-5-4-10/h2-3,11H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQYKULIUYUIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603596
Record name 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine

CAS RN

66356-54-5
Record name 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.